

Spectroscopic Profile of 8-Methoxyquinoline-4-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 8-Methoxyquinoline-4-carboxylic acid

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This technical guide provides a comprehensive analysis of the spectroscopic characteristics of **8-Methoxyquinoline-4-carboxylic acid**, a key heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), drawing parallels with structurally related compounds. This document is intended for researchers, scientists, and drug development professionals requiring a detailed understanding of the structural elucidation of this molecule.

Molecular Structure and Spectroscopic Overview

8-Methoxyquinoline-4-carboxylic acid possesses a rigid bicyclic aromatic core, a methoxy electron-donating group, and a carboxylic acid electron-withdrawing group. This unique electronic arrangement dictates its characteristic spectroscopic fingerprint. Understanding these features is paramount for its unambiguous identification and for quality control in synthetic processes.

Below is a diagram illustrating the molecular structure and the numbering convention used for the assignment of spectroscopic signals.

Caption: Molecular structure of **8-Methoxyquinoline-4-carboxylic acid** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of **8-Methoxyquinoline-4-carboxylic acid** are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents on the quinoline ring.

Table 1: Predicted ¹H NMR Data for **8-Methoxyquinoline-4-carboxylic acid**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.9 - 9.1	d	~4.5
H-3	7.5 - 7.7	d	~4.5
H-5	8.0 - 8.2	d	~8.5
H-6	7.6 - 7.8	t	~8.0
H-7	7.2 - 7.4	d	~7.5
-OCH ₃	3.9 - 4.1	s	-
-COOH	13.0 - 14.0	br s	-

Interpretation of the ¹H NMR Spectrum:

- Aromatic Protons:** The protons on the quinoline ring (H-2, H-3, H-5, H-6, and H-7) are expected to resonate in the downfield region (7.2-9.1 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.
- Methoxy Protons:** The three protons of the methoxy group (-OCH₃) are predicted to appear as a sharp singlet in the upfield region (3.9-4.1 ppm).

- **Carboxylic Acid Proton:** The acidic proton of the carboxylic acid group (-COOH) is expected to be a broad singlet at a very downfield chemical shift (13.0-14.0 ppm) and may be subject to exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for **8-Methoxyquinoline-4-carboxylic acid**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	150 - 152
C-3	120 - 122
C-4	145 - 147
C-4a	128 - 130
C-5	130 - 132
C-6	125 - 127
C-7	115 - 117
C-8	155 - 157
C-8a	140 - 142
-C=O	168 - 170
-OCH ₃	55 - 57

Interpretation of the ¹³C NMR Spectrum:

- **Aromatic Carbons:** The carbons of the quinoline ring are expected to appear in the range of 115-157 ppm. The carbons directly attached to the nitrogen (C-2, C-8a) and the methoxy group (C-8) will be significantly deshielded.

- Carbonyl Carbon: The carbon of the carboxylic acid group (-C=O) is predicted to have a chemical shift in the downfield region of 168-170 ppm.
- Methoxy Carbon: The carbon of the methoxy group (-OCH₃) will be found in the upfield region, typically around 55-57 ppm.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra is as follows:

- Sample Preparation: Dissolve 5-10 mg of **8-Methoxyquinoline-4-carboxylic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation. Phase the spectra and perform baseline correction. Reference the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for **8-Methoxyquinoline-4-carboxylic acid**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic acid)	2500-3300	Broad, Strong
C-H (Aromatic)	3000-3100	Medium, Sharp
C-H (Aliphatic, -OCH ₃)	2850-2960	Medium, Sharp
C=O (Carboxylic acid)	1680-1710	Strong, Sharp
C=C, C=N (Aromatic)	1500-1600	Medium-Strong
C-O (Ether)	1230-1270 (asymmetric)	Strong
C-O (Carboxylic acid)	1210-1320	Medium
O-H (bend)	920-950	Broad, Medium

Interpretation of the IR Spectrum:

The IR spectrum of **8-Methoxyquinoline-4-carboxylic acid** is expected to be dominated by the very broad O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer, which will likely overlap with the C-H stretching vibrations.^{[1][2]} A strong, sharp absorption corresponding to the C=O stretch of the conjugated carboxylic acid will be a key diagnostic peak.^[1] The presence of the aromatic quinoline ring will be confirmed by C=C and C=N stretching bands in the 1500-1600 cm⁻¹ region. The C-O stretching of the methoxy group and the carboxylic acid will also be visible.^[3]

Experimental Protocol for IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Key Mass Fragments for **8-Methoxyquinoline-4-carboxylic acid**

m/z	Predicted Fragment
203	$[M]^+$ (Molecular Ion)
185	$[M - H_2O]^+$
158	$[M - COOH]^+$
130	$[M - COOH - CO]^+$

Interpretation of the Mass Spectrum:

In an electron ionization (EI) mass spectrum, the molecular ion peak $[M]^+$ is expected at m/z 203, corresponding to the molecular weight of the compound. Common fragmentation pathways for quinoline carboxylic acids include the loss of the carboxylic acid group as a radical (-COOH, 45 Da) or the neutral loss of water (18 Da) and/or carbon monoxide (28 Da).^[4]

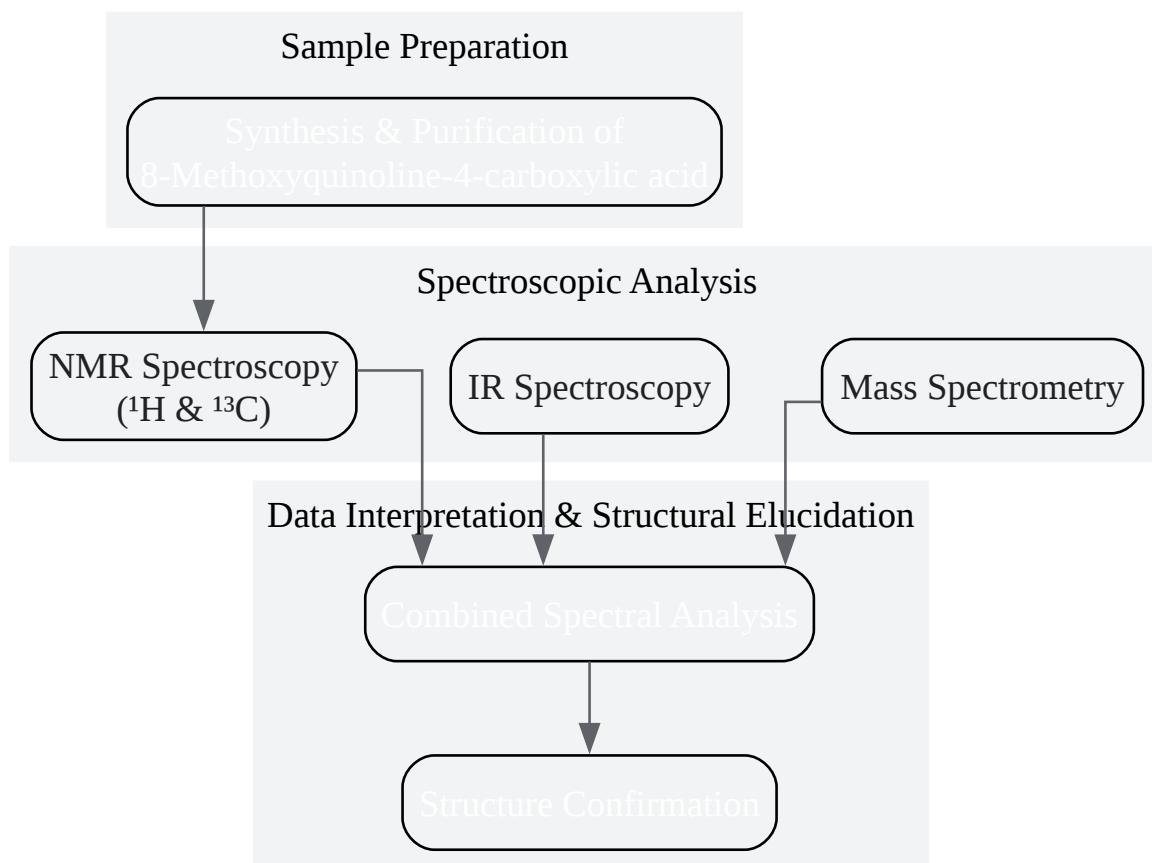
Experimental Protocol for Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas or liquid chromatography.
- Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

- **Detection and Data Analysis:** Detect the ions and generate a mass spectrum. Analyze the fragmentation pattern to confirm the molecular structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of **8-Methoxyquinoline-4-carboxylic acid**.



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Caption: Integrated workflow for the spectroscopic characterization of a target compound.

Conclusion

This technical guide provides a detailed, albeit theoretical, spectroscopic characterization of **8-Methoxyquinoline-4-carboxylic acid**. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust framework for researchers engaged in the

synthesis, identification, and application of this important molecule. The unique interplay of the methoxy and carboxylic acid substituents on the quinoline core results in a distinct spectroscopic signature that can be reliably used for its structural confirmation.

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